molecular formula C10H8ClNO2 B2463332 Ethyl 2-chloro-4-cyanobenzoate CAS No. 220389-14-0

Ethyl 2-chloro-4-cyanobenzoate

Cat. No.: B2463332
CAS No.: 220389-14-0
M. Wt: 209.63
InChI Key: DJTWNJRPXUAKTR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chloro and a cyano group on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-cyanobenzoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major product is 2-chloro-4-cyanobenzoic acid.

    Reduction: The major product is 2-chloro-4-aminobenzoate.

Scientific Research Applications

Ethyl 2-chloro-4-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-cyanobenzoate depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Ethyl 2-chloro-4-cyanobenzoate can be compared with similar compounds such as:

    Ethyl 4-cyanobenzoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    2-Chloro-4-cyanobenzoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester derivatives.

This compound is unique due to the presence of both chloro and cyano groups, which provide diverse reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-chloro-4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTWNJRPXUAKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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